Suprasterol(2) I is primarily obtained from the photochemical conversion of ergosterol, which occurs naturally in mushrooms and other fungi. When these organisms are irradiated with ultraviolet light, ergosterol undergoes a transformation that leads to the formation of several vitamin D derivatives, including Suprasterol(2) I. This process is significant for increasing the nutritional value of mushrooms, particularly in enhancing their vitamin D content .
The synthesis of Suprasterol(2) I involves the irradiation of ergosterol with ultraviolet light, typically within the wavelength range of 290-310 nm. This photochemical process leads to the cleavage of bonds in the ergosterol structure, resulting in the formation of various photoproducts, including Suprasterol(2) I.
The synthesis can be monitored using high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the separation and identification of Suprasterol(2) I among other isomers produced during irradiation . The typical procedure includes:
Suprasterol(2) I features a complex steroidal structure that includes multiple rings characteristic of sterols. The specific arrangement of functional groups differentiates it from its precursors and other derivatives.
The molecular formula for Suprasterol(2) I can be represented as C27H44O, indicating it has 27 carbon atoms, 44 hydrogen atoms, and one oxygen atom. Its molecular weight is approximately 400.65 g/mol . Structural elucidation via NMR spectroscopy reveals specific shifts corresponding to hydrogen atoms in various environments within the molecule.
Suprasterol(2) I can undergo several chemical reactions typical for sterols and secosteroids, including:
The reactions involving Suprasterol(2) I can be studied using chromatographic techniques combined with mass spectrometry to track product formation and transformation pathways .
The mechanism by which Suprasterol(2) I exerts its biological effects is primarily linked to its role as a precursor to active vitamin D metabolites. Upon entering biological systems, it may be converted into more active forms through enzymatic hydroxylation processes mediated by cytochrome P450 enzymes.
Research indicates that these metabolites can influence calcium metabolism, immune function, and cell differentiation processes . The specific pathways involved depend on the target tissues and physiological conditions present.
Suprasterol(2) I typically appears as a white crystalline solid at room temperature. Its solubility in organic solvents like ethanol and chloroform facilitates its extraction from biological matrices.
Relevant analyses have shown that Suprasterol(2) I maintains stability under controlled conditions but may degrade upon prolonged exposure to UV light or high temperatures .
Suprasterol(2) I has potential applications in various fields:
Suprasterol II represents a significant photochemical derivative originating from the ultraviolet irradiation of vitamin D compounds. This structurally unique secosteroid occupies a specialized niche in photobiochemistry, serving as both a metabolic endpoint and a chemical regulator within vitamin D pathways. Its formation demonstrates a natural photoprotective mechanism that modulates vitamin D bioavailability under prolonged solar exposure. The compound's distinct stereochemical configuration and physicochemical properties contribute to its biological relevance in epidermal physiology and systemic vitamin D homeostasis [3] [7].
Suprasterol II is formally designated as (1R,3'R)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methylspiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,1'-2,3,4,5,6,6a-hexahydro-1aH-cyclopropa[a]indene]-3'-ol according to IUPAC nomenclature. This complex molecular architecture features a characteristic spirocyclic system formed through photochemical rearrangement of vitamin D₂'s seco-B-ring structure. The compound's systematic name reflects its stereochemical complexity, including absolute configurations at multiple chiral centers [3] [5].
Table 1: Fundamental Chemical Identifiers of Suprasterol II
Property | Value |
---|---|
CAS Registry Number | 562-71-0 |
Molecular Formula | C₂₈H₄₄O |
Exact Molecular Mass | 396.659 g/mol |
IUPAC Name | (1R,1'aR,3'S,3aR,4R,6'aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methylspiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,1'-2,3,4,5,6,6a-hexahydro-1aH-cyclopropa[a]indene]-3'-ol |
InChI Key | JXQOOYHTFYSRJG-UYERFJETSA-N |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC23C4C3C5=C(C4)CCC(C5)O)C |
Alternative nomenclature includes (2a,7a,8R,19a,22E)-7,19:8,19-Dicyclo-9,10-secoergosta-5(10),22-dien-2-ol, emphasizing its derivation from ergosterol (provitamin D₂) and the characteristic ring fusion pattern. The spatial rearrangement differentiates Suprasterol II from classical vitamin D metabolites through a cross-ring bonding pattern that eliminates the conjugated triene system responsible for vitamin D's biological activity [5] [9].
The discovery of Suprasterol II dates to Windaus's pioneering photochemistry research in 1930, where it was first isolated among the irradiation products of ergocalciferol (vitamin D₂). This work established the foundation for understanding vitamin D's photochemical lability beyond its formation pathway [5]. The compound's structural complexity delayed full characterization until 1961, when Dauben and Baumann employed advanced stereochemical analysis to elucidate its unique spirocyclic configuration and establish relative stereochemistry [3] [5].
Significant methodological advances came in 1977 when Kobayashi and colleagues developed an improved isolation protocol using silica-alumina mixed-bed chromatography. This technique achieved exceptional separation efficiency from complex photochemical mixtures, yielding Suprasterol II in crystalline form as 3,5-dinitrobenzoate derivatives. These crystals enabled definitive structural confirmation through X-ray crystallography by Saunderson, resolving remaining stereochemical ambiguities [3] [5].
Research by DeCosta and Holick (1989) later demonstrated Suprasterol II's physiological relevance as a major photodegradant in human skin, confirming its generation from endogenous vitamin D₃ during solar exposure. This established its role in the natural photoprotective mechanism preventing vitamin D toxicity [3]. The quantum yield for this photoconversion was precisely determined as 0.42 ± 0.1 in methanol solutions, indicating significant photochemical efficiency comparable to previtamin D formation [3].
Suprasterol II occupies a critical position in vitamin D metabolism as a terminal photoisomer that regulates systemic vitamin D activity. Its formation represents a photoprotective termination pathway that prevents excessive vitamin D activation during prolonged solar exposure. This process occurs alongside enzymatic regulation through the 24-hydroxylase (CYP24A1) catabolic pathway, providing complementary mechanisms for vitamin D homeostasis [2] [7].
Table 2: Vitamin D Metabolic Pathways and Suprasterol II Formation
Metabolic Process | Primary Location | Key Regulators | Relationship to Suprasterol II |
---|---|---|---|
Photochemical Synthesis | Epidermal keratinocytes | UVB radiation intensity | Direct precursor pathway |
Renal 1α-Hydroxylation | Proximal tubule kidney | PTH, FGF23, calcium, phosphate | Independent activation pathway |
Extrarenal Activation | Macrophages, keratinocytes | Cytokines (TNFα, IFNγ) | Tissue-specific alternative to photolysis |
Catabolic 24-Hydroxylation | Multiple tissues | 1,25(OH)₂D-induced expression | Complementary degradation mechanism |
The competitive kinetics between previtamin D formation and Suprasterol II generation create a natural feedback loop in skin. Under moderate UV exposure, previtamin D synthesis predominates, while extended irradiation shifts equilibrium toward Suprasterol II and other photodegradation products. This prevents vitamin D intoxication from cutaneous production [7] [9]. The quantum efficiency of this conversion (ϕ = 0.42) ensures rapid degradation once vitamin D concentrations reach potentially toxic levels [3].
Recent research indicates potential biological functions beyond metabolic inactivation. Novel CYP11A1-derived vitamin D metabolites demonstrate immunomodulatory properties, suggesting Suprasterol II may have undiscovered paracrine functions in skin. Its structural similarity to active secosteroids warrants investigation into potential receptor interactions, particularly given the VDR's presence in epidermal cells [4] [7]. Unlike enzymatic metabolites that circulate bound to DBP, Suprasterol II likely remains tissue-localized, potentially serving local photoprotective functions without systemic endocrine effects [2] [4].
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: